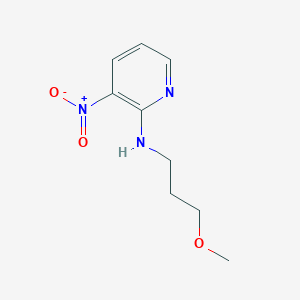

![molecular formula C21H19N3O5 B2688095 1-(1,3-Benzodioxol-5-yl)-4-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-pyrrolidinone CAS No. 1021220-98-3](/img/structure/B2688095.png)

1-(1,3-Benzodioxol-5-yl)-4-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-pyrrolidinone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(1,3-Benzodioxol-5-yl)-4-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-pyrrolidinone is a useful research compound. Its molecular formula is C21H19N3O5 and its molecular weight is 393.399. The purity is usually 95%.

BenchChem offers high-quality 1-(1,3-Benzodioxol-5-yl)-4-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-pyrrolidinone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(1,3-Benzodioxol-5-yl)-4-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-pyrrolidinone including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Development of Endothelin Receptor Antagonists

Antagonist Development : Research on similar benzodioxole-containing compounds has led to the development of potent endothelin receptor antagonists. These compounds, such as A-127722, exhibit high affinity and selectivity towards the ETA and ETB receptor subtypes, contributing to their potential in treating cardiovascular diseases. The exploration of benzodioxole replacements, including oxygenated benzenes, has yielded compounds with enhanced receptor selectivity and potency, indicating the potential for developing effective therapeutics based on these chemical frameworks (Tasker et al., 1997).

Antitubercular Agents

Antitubercular Activity : A study on pyrrole derivatives, including those with 1,3,4-oxadiazole moieties, demonstrated moderate to good antitubercular activities. Through combined pharmacophore modeling and molecular docking studies, these compounds were evaluated against Mycobacterium tuberculosis, providing insights into the development of novel InhA inhibitors as antitubercular agents (Joshi et al., 2015).

Anticancer Research

Apoptosis Induction : The discovery of 1,2,4-oxadiazole derivatives as novel apoptosis inducers highlights their potential as anticancer agents. These compounds exhibit activity against breast and colorectal cancer cell lines, with specific derivatives showing promise in in vivo tumor models. The identification of the molecular target TIP47, an IGF II receptor binding protein, underscores the therapeutic potential of these compounds in cancer treatment (Zhang et al., 2005).

Antioxidant Activity

Antioxidant Compounds : The synthesis of novel 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives has led to the identification of potent antioxidants. Some of these compounds have demonstrated greater antioxidant activity than ascorbic acid, indicating their potential as therapeutic agents for oxidative stress-related conditions (Tumosienė et al., 2019).

Electronic and Photoluminescent Materials

Organic Light-Emitting Diodes (OLEDs) : Research into pyridine- and oxadiazole-containing materials for OLEDs has shown that these compounds can serve as efficient hole-blocking materials, enhancing device performance. The study of bis(1,3,4-oxadiazole) systems suggests their utility in improving the efficiency of light-emitting diodes, underscoring the versatility of oxadiazole derivatives in electronic applications (Wang et al., 2001).

properties

IUPAC Name |

1-(1,3-benzodioxol-5-yl)-4-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19N3O5/c1-2-26-16-6-3-13(4-7-16)20-22-21(29-23-20)14-9-19(25)24(11-14)15-5-8-17-18(10-15)28-12-27-17/h3-8,10,14H,2,9,11-12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPDAQHUTVHVVNG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C2=NOC(=N2)C3CC(=O)N(C3)C4=CC5=C(C=C4)OCO5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19N3O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-ethyl-8-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2688013.png)

![2-Methyl-N-[(E)-3-methylsulfonylprop-2-enyl]-1-oxo-3,4-dihydroisoquinoline-4-carboxamide](/img/structure/B2688015.png)

![5-[(4-Fluorophenyl)methylsulfanyl]-1,3-dimethyl-7-phenylpyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2688017.png)

![Methyl 4-((9-cyclopentyl-4-oxo-4,8,9,10-tetrahydrochromeno[8,7-e][1,3]oxazin-3-yl)oxy)benzoate](/img/structure/B2688018.png)

![N1-(benzo[d][1,3]dioxol-5-yl)-N2-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)oxalamide](/img/structure/B2688020.png)

![1-(6,6-Dimethyl-2-azaspiro[3.3]heptan-2-yl)-2-(2-methylphenoxy)ethanone](/img/structure/B2688021.png)

![N-(1,3-benzodioxol-5-ylmethyl)-1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2688025.png)

![N'-[[3-(benzenesulfonyl)-1,3-oxazinan-2-yl]methyl]-N-methyloxamide](/img/structure/B2688026.png)

![N-(2-carbamoylphenyl)-1-(3-methoxypropyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2688028.png)

![N-(2,4-dimethylphenyl)-2-{[3-(2-furylmethyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]thio}acetamide](/img/structure/B2688031.png)